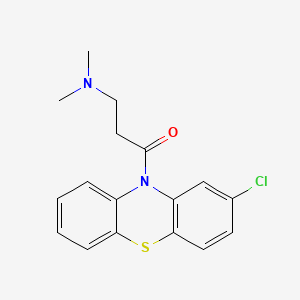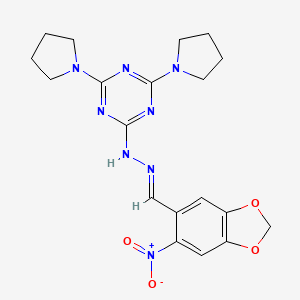
10H-Phenothiazine, 2-chloro-10-(3-(dimethylamino)-1-oxopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazine, 2-chloro-10-(3-(dimethylamino)-1-oxopropyl)-: is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the chloro and dimethylamino groups in its structure enhances its chemical reactivity and potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 2-chloro-10-(3-(dimethylamino)-1-oxopropyl)- typically involves the chlorination of phenothiazine followed by the introduction of the dimethylamino and oxopropyl groups. One common method involves the reaction of phenothiazine with thionyl chloride to introduce the chloro group. This is followed by the reaction with dimethylamine and an appropriate oxopropylating agent under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the nitrogen atom, converting the dimethylamino group to a primary or secondary amine.
Substitution: The chloro group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of a wide range of derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction
Major Products Formed:
Sulfoxides and sulfones: from oxidation reactions.
Primary and secondary amines: from reduction reactions.
Various substituted derivatives: from nucleophilic substitution reactions
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the development of new materials with unique electronic and optical properties .
Biology:
- Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
- Studied for its antimicrobial and anticancer properties .
Medicine:
- Explored as a potential drug candidate for the treatment of various diseases.
- Used in the development of diagnostic agents .
Industry:
- Utilized in the production of dyes and pigments.
- Employed in the manufacture of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of 10H-Phenothiazine, 2-chloro-10-(3-(dimethylamino)-1-oxopropyl)- involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit the activity of enzymes involved in critical biological pathways, such as those responsible for cell division and metabolism . The presence of the dimethylamino group enhances its ability to penetrate cell membranes and reach its targets .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-10H-phenothiazine
- Prochlorperazine
- Chlorpromazine
- Perphenazine
Comparison:
- 2-Chloro-10H-phenothiazine lacks the dimethylamino and oxopropyl groups, making it less reactive and versatile.
- Prochlorperazine and Chlorpromazine are used primarily as antipsychotic drugs, whereas 10H-Phenothiazine, 2-chloro-10-(3-(dimethylamino)-1-oxopropyl)- has broader applications in research and industry.
- Perphenazine has a similar structure but differs in the substitution pattern, leading to different pharmacological properties .
Eigenschaften
CAS-Nummer |
3576-45-2 |
|---|---|
Molekularformel |
C17H17ClN2OS |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
1-(2-chlorophenothiazin-10-yl)-3-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C17H17ClN2OS/c1-19(2)10-9-17(21)20-13-5-3-4-6-15(13)22-16-8-7-12(18)11-14(16)20/h3-8,11H,9-10H2,1-2H3 |
InChI-Schlüssel |
ARHYCXNCAGKFGX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11681134.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11681153.png)
![1-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylthiourea](/img/structure/B11681159.png)

![ethyl (2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate](/img/structure/B11681169.png)
![2-(2,4-dibromophenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B11681171.png)
![(5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11681173.png)

![Ethyl 4-(biphenyl-4-yl)-2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11681182.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11681184.png)
![3-(2-furyl)-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11681190.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11681198.png)
![4-({[(2Z)-3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11681203.png)
